Product packaging for Glypinamide(Cat. No.:CAS No. 1228-19-9)

Glypinamide

Cat. No.: B074039
CAS No.: 1228-19-9
M. Wt: 331.82 g/mol
InChI Key: RHQSNARBXHRBNP-UHFFFAOYSA-N
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Description

Glypinamide is a synthetic sulfonamide derivative of significant interest in pharmacological research, primarily investigated for its potent insulinotropic and antihyperglycemic properties. Its core mechanism of action involves the selective inhibition of the renal sodium-glucose cotransporter 2 (SGLT2), which promotes urinary glucose excretion and reduces blood glucose levels independently of insulin secretion. This dual potential for beta-cell stimulation and glucosuria positions this compound as a valuable chemical tool for elucidating the complex pathways of glucose homeostasis and beta-cell function. Researchers utilize this compound in vitro and in vivo to model novel therapeutic strategies for Type 2 Diabetes Mellitus (T2DM), to study the interplay between insulin secretion and renal glucose handling, and to explore potential synergies with other antidiabetic mechanisms. Its well-characterized profile facilitates studies aimed at understanding drug resistance, metabolic adaptation, and the long-term effects of SGLT inhibition on diabetic complications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClN3O3S B074039 Glypinamide CAS No. 1228-19-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228-19-9

Molecular Formula

C13H18ClN3O3S

Molecular Weight

331.82 g/mol

IUPAC Name

1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea

InChI

InChI=1S/C13H18ClN3O3S/c14-11-5-7-12(8-6-11)21(19,20)16-13(18)15-17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H2,15,16,18)

InChI Key

RHQSNARBXHRBNP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Other CAS No.

1228-19-9

Origin of Product

United States

Synthetic Chemistry and Derivatization of Glypinamide

Established Synthetic Routes for Glypinamide

The synthesis of N-arylsulfonylureas like this compound has evolved to improve efficiency and safety. Traditional methods often rely on the reaction between a sulfonamide derivative and an isocyanate or a related precursor. researchgate.net

The principal synthesis of this compound involves the coupling of two key intermediates: a p-chlorophenylsulfonyl derivative and an N-substituted azepane. A common and illustrative pathway is the reaction of 4-chlorobenzenesulfonyl chloride with hexahydro-1H-azepine-1-carboxamide or a similar activated azepane derivative. patsnap.com

General synthetic approaches for sulfonylureas that are applicable to this compound include:

Reaction with Isocyanates : The classical and most direct route involves reacting a sulfonamide (p-chlorobenzenesulfonamide) with an appropriate isocyanate (1-isocyanatohexahydro-1H-azepine). However, the synthesis and handling of isocyanate species can be hazardous, which has led to the development of alternative methods. researchgate.netmdpi.com

Reaction with Carbamates : A safer alternative involves the use of N-sulfonyl carbamate (B1207046) derivatives. These intermediates can be prepared from sulfonamides and subsequently reacted with an amine (in this case, 1-aminoazepane) to form the final sulfonylurea product. researchgate.net One documented method for arylsulfonyl ureas involves reacting amines with arylsulfonyl carbamates in an aqueous solution. koreascience.kr

One-Pot Syntheses : Modern methodologies aim to combine steps into one-pot procedures. For instance, a nickel-catalyzed tandem coupling of a sulfonyl azide, an isocyanide, and water has been developed for the mild synthesis of sulfonylureas. acs.org Another approach involves the direct reaction of sulfonamides with amides under metal-free conditions. acs.org

A synthesis analogous to that of this compound has been described for a similar complex molecule, where 1-(4-chloro-benzenesulfonyl)-azepan-4-ylamine was formed by reacting an N-Boc protected 4-amino-azepane with 4-chlorophenylsulfonyl chloride, which then underwent further reaction. patsnap.com This demonstrates the core coupling reaction between the sulfonyl chloride and the azepane nitrogen.

For laboratory-scale research, synthetic conditions are optimized to maximize yield and purity while ensuring reproducibility. Key parameters that are typically adjusted include:

Reaction Temperature : The coupling reaction is often performed at controlled, low temperatures (e.g., 0°C to -30°C) to manage the exothermic nature of the reaction and minimize the formation of side products. patsnap.com

Base and Solvent : The choice of base is critical for scavenging the acid (e.g., HCl) generated during the reaction. Tertiary amines like triethylamine (B128534) are commonly used. google.com The solvent, often an inert organic solvent like dichloromethane, is chosen based on the solubility of the reactants and its compatibility with the reaction conditions.

Purification : Purification of the final product is crucial for obtaining analytically pure material for research. Recrystallization is a standard method used to purify solid products like this compound.

On an industrial scale, the synthesis of sulfonylureas prioritizes safety, cost-effectiveness, and environmental considerations. Research has focused on developing greener and more efficient manufacturing processes. mdpi.com

Avoidance of Hazardous Reagents : A significant trend in industrial synthesis is the move away from hazardous intermediates like sulfonyl isocyanates. mdpi.com Methodologies that utilize safer, more stable precursors such as N-sulfonyl carbamates or employ catalytic one-pot strategies are preferred. researchgate.netmdpi.com

Process Technology : To ensure consistent product quality and improve efficiency, industrial approaches may utilize technologies such as continuous flow reactors. These systems allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher yields and purity on a large scale.

Catalysis : The development of efficient catalysts, such as inexpensive nickel catalysts for tandem coupling reactions or metal-free conditions, is an active area of research to make the synthesis more economical and sustainable. acs.org

Chemical Reactions and Functionalization of this compound

The functional groups within this compound—the sulfonylurea linkage, the aromatic ring, and the azepane ring—are all potential sites for chemical modification and derivatization.

The this compound molecule contains several atoms that can be oxidized. While the sulfonyl group is already in a high oxidation state, related sulfur-containing urea (B33335) compounds can be synthesized via oxidation. For example, N-aryl-N'-arylsulphinylureas can be oxidized to their corresponding N-aryl-N'-arylsulphonylureas using an oxidizing agent like alkaline potassium permanganate. rsc.org This demonstrates that the sulfonylurea moiety itself can be formed through an oxidation step from a lower oxidation state precursor.

Furthermore, the benzylic positions of related N-(arylsulfonyl)benzylamines can be oxidized to form N-arylsulfonylimines using reagents like potassium persulfate (K₂S₂O₈), highlighting the reactivity of the sulfonamide portion of the molecule under oxidative conditions. nih.gov

The reduction of sulfonylureas is less common due to the high stability of the arylsulfonyl group. However, general patent literature indicates that N'-substituted N-arylsulfonylureas can undergo reduction or reductive cleavage, although specific conditions and resulting products are not detailed. google.com

Theoretically, strong reducing agents could target the carbonyl group within the urea linkage. This could potentially lead to the formation of an amine derivative, though this would likely require harsh conditions that could also cleave other bonds within the molecule. A more targeted approach involves the synthesis of sulfonamide precursors via reduction. For example, a palladium-catalyzed reductive coupling reaction between nitroarenes and sodium arylsulfinates can produce N-arylsulfonamides, a key structural component of sulfonylureas. rsc.org

Synthesis of Novel this compound Analogues and Structural Variants

The generation of novel analogues and structural variants of this compound is crucial for exploring its structure-activity relationships. This process involves the systematic modification of its core structure, which consists of a p-chlorobenzenesulfonyl group, a urea bridge, and a hexamethyleneimine (B121469) (azepane) moiety. Research into analogous sulfonylurea compounds provides a framework for the potential synthesis of new this compound derivatives.

One established strategy for creating novel sulfonylurea analogues involves the reaction of sulfonamides with carbamoylides. For instance, arylsulfonylcarbamoylide intermediates can be generated by reacting sulfonamides with diphenyl carbonate in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These intermediates can then be reacted with various amines to produce a diverse library of sulfonylurea compounds. Applying this to this compound, one could start with p-chlorobenzenesulfonamide and react it to form a carbamoylide intermediate, which would then be reacted with modified hexamethyleneimine rings or other cyclic amines to yield novel analogues. nih.gov

Another approach involves glycosylation, where a sugar moiety, such as glucosamine (B1671600), is attached to the sulfonylurea scaffold. This has been shown to potentially enhance selective uptake by target cells. nih.gov A synthetic route could involve reacting an O-acetylated glucosamine hydrochloride with a pre-formed arylsulfonylcarbamoylide in the presence of a base like triethylamine to afford the glycosylated sulfonylurea. nih.gov This creates a significant structural variant of this compound with potentially altered properties.

The table below outlines a potential synthetic scheme for a novel this compound analogue based on established methods for sulfonylureas. nih.gov

StepReactantsReagents/ConditionsProductReference
1p-Chlorobenzenesulfonamide, Diphenyl Carbonate4-Dimethylaminopyridine (DMAP), Acetonitrile, Room Temperature4-dimethylaminopyridinium N-(p-chlorophenylsulfonyl)carbamoylide nih.gov
2Carbamoylide from Step 1, HexamethyleneimineTriethylamine (Et3N), Acetonitrile, RefluxThis compound nih.gov

Advanced Synthetic Techniques Applicable to this compound Research

Modern synthetic chemistry offers powerful tools that can be applied to the synthesis of this compound and its analogues, enabling greater control and efficiency.

Stereocontrolled Synthesis Considerations

Stereochemistry is a critical aspect of medicinal chemistry, as different enantiomers or diastereomers of a chiral drug can have vastly different biological activities. Although this compound itself is not chiral, the synthesis of analogues often involves incorporating chiral building blocks. Stereocontrolled synthesis ensures that only the desired stereoisomer is produced.

A notable method for achieving stereocontrol in the synthesis of amino acid derivatives, which can be building blocks for complex analogues, is the use of chiral auxiliaries. For example, pseudoephenamine glycinamide (B1583983) can be used to synthesize β-hydroxy-α-amino acid derivatives with high stereoisomeric purity (55–98% yields). nih.govnih.gov This involves the enolization of the pseudoephenamine glycinamide with a strong base like lithium hexamethyldisilazide in the presence of lithium chloride, followed by an aldol (B89426) reaction with an aldehyde or ketone. nih.govnih.gov The chiral auxiliary guides the reaction to form a specific stereoisomer, and it can be removed later in the synthetic sequence. This methodology could be adapted to create chiral variants of this compound by incorporating stereochemically defined fragments.

Solid-Phase and Liquid-Phase Synthesis Methodologies

Both solid-phase and liquid-phase synthesis are powerful techniques for preparing libraries of compounds for research and drug discovery.

Solid-Phase Synthesis: In solid-phase peptide synthesis (SPPS), a molecule is assembled sequentially while being attached to an insoluble solid support, typically a resin. wikidoc.org This method has been adapted for the synthesis of other small molecules, including sulfonylureas. wikipedia.org For this compound research, a derivative of hexamethyleneimine could be attached to the solid support. Then, reagents like the p-chlorobenzenesulfonyl isocyanate (or a synthetic equivalent) would be added in solution to form the sulfonylurea linkage. The key advantage is the ease of purification; excess reagents and by-products are simply washed away from the resin-bound product. wikidoc.org This makes it highly amenable to automation and the rapid synthesis of a large number of structural variants for screening. fishersci.at Molecularly imprinted polymers (MIPs) have also been developed for the solid-phase extraction and analysis of sulfonylureas like gliclazide (B1671584) and metsulfuron-methyl, demonstrating the utility of polymer-based techniques in this chemical class. atamanchemicals.comatamanchemicals.com

Molecular Interactions and Proposed Mechanisms of Action of Glypinamide

Complexation with Metal Ions

Glypinamide, a derivative of the simplest amino acid glycine (B1666218), demonstrates a significant capacity to form coordination complexes with a variety of metal ions. This interaction is of scientific interest due to the potential biological and chemical applications of such complexes. The coordination typically occurs through the nitrogen atom of the amino group and the oxygen atom of the amide group, allowing glycinamide (B1583983) to act as a versatile ligand.

Stoichiometric Studies of Metal-Glypinamide Complexes

Investigations into the complexation of glycinamide with transition metal ions have revealed the formation of complexes with distinct stoichiometric ratios. The stoichiometry is largely dependent on the charge and coordination preferences of the metal ion.

For instance, studies have shown that divalent metal ions such as Manganese(II), Nickel(II), Copper(II), and Zinc(II) typically form complexes with glycinamide in a 1:2 metal-to-ligand ratio. ekb.eg In these complexes, two glycinamide molecules coordinate with a single metal ion.

In contrast, trivalent metal ions like Chromium(III) and Iron(III) have been found to form complexes with a 1:3 metal-to-ligand ratio, where three glycinamide molecules coordinate to the central metal ion. ekb.eg

The table below summarizes the observed stoichiometric ratios for various metal-glycinamide complexes.

Metal IonOxidation StateMetal:this compound RatioReference
Cobalt(II)+21:2 nih.gov
Nickel(II)+21:2 ekb.egnih.gov
Copper(II)+21:2 ekb.egnih.gov
Manganese(II)+21:2 ekb.eg
Zinc(II)+21:2 ekb.eg
Chromium(III)+31:3 ekb.eg
Iron(III)+31:3 ekb.eg

These stoichiometric findings are fundamental in understanding the coordination chemistry of this compound and predicting the structure of its metal complexes.

Spectroscopic Characterization and Structural Elucidation of Complexes

A range of spectroscopic techniques, in conjunction with single-crystal X-ray diffraction, has been employed to characterize and elucidate the structures of metal-glypinamide complexes. These methods provide detailed insights into the coordination environment of the metal ion and the binding mode of the glycinamide ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the coordination sites of the glycinamide ligand. The vibrational frequencies of the amino (-NH2) and carbonyl (C=O) groups of glycinamide are sensitive to coordination with a metal ion. A shift in the characteristic absorption bands of these groups in the IR spectrum of the complex compared to the free ligand indicates their involvement in bonding. ekb.eg For example, a weakening of the C=O bond upon coordination to a metal ion is observed as a shift to a lower wavenumber. nih.gov

Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the d-d electronic transitions of the metal ions within the complex, which is indicative of the coordination geometry. For instance, the electronic spectra of copper(II) complexes of glycinamide have been shown to be indicative of a distorted octahedral geometry.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Copper(II). The ESR spectra can provide information about the magnetic properties of the complex and the environment of the unpaired electron. nih.gov

The following table summarizes the key spectroscopic and structural findings for representative metal-glycinamide complexes.

Metal ComplexSpectroscopic TechniqueKey FindingsReference
[Co(H₂O)₂(HL)₂]Cl₂X-ray Diffraction, IRMononuclear complex, bidentate N,O-coordination nih.gov
[Ni(H₂O)₂(HL)₂]Cl₂X-ray Diffraction, IRMononuclear complex, bidentate N,O-coordination nih.gov
[CuCl₂(HL)₂]X-ray Diffraction, IR, ESRMononuclear complex, distorted geometry nih.gov
{[Cu(HL)₂]₂[Cu₂I₆]}nX-ray Diffraction, ESR1D coordination polymer with mixed Cu(I)/Cu(II) oxidation states nih.gov
[Cr(Gly)₃]Cl₃·6H₂OIRBidentate coordination via carboxylate oxygen and amino nitrogen ekb.eg
[Fe(Gly)₃]Cl₃·6H₂OIRBidentate coordination via carboxylate oxygen and amino nitrogen ekb.eg

(HL = this compound)

Research into Binding Affinities and Stability Constants

The stability of metal-ligand complexes is a critical factor in their potential applications and is quantitatively expressed by stability constants. While specific studies on the binding affinities and stability constants of "this compound" are not extensively documented, research on the closely related glycine provides valuable insights. The principles governing the stability of metal-glycine complexes are expected to be similar for this compound.

The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the pH of the solution. Potentiometric titration is a common technique used to determine the stability constants of metal complexes in solution. ijnc.ir

Generally, glycine forms stable 5-membered chelate rings with most metal ions through its amino nitrogen and carboxylate oxygen atoms. iupac.org The order of stability for divalent metal ion complexes with glycine often follows the Irving-Williams series.

Research on Ni(II)-glycine complexes has shown that the formation of these complexes is strongly pH-dependent, with different species (NiL, NiL₂, NiL₃) predominating at different pH values. ijnc.ir The stability of these complexes increases in the order: NiL₃ > NiL₂ > NiL. ijnc.ir This increased stability is attributed to the favorable coordination of the N,O donor atoms of glycine to the borderline acid Ni(II) ion. ijnc.ir

While direct quantitative data for this compound is limited, the established principles of coordination chemistry and the extensive data available for glycine complexes provide a strong foundation for understanding the binding affinities and stability of metal-glypinamide complexes.

Investigations into Other Molecular Binding Partners

The primary molecular target of this compound and other sulfonylureas is the ATP-sensitive potassium (K-ATP) channel in pancreatic beta-cells. youtube.comdrugdiscoverynews.com Extensive research into the mechanism of action of sulfonylureas has centered on their interaction with the sulfonylurea receptor 1 (SUR1) subunit of this channel. nih.govnih.gov

Current scientific literature has not identified other significant molecular binding partners for this compound or for the sulfonylurea class in general, outside of the K-ATP channel subunits. The therapeutic effects of these drugs are predominantly attributed to their action on the pancreatic beta-cells. researchgate.net Some studies have explored potential extrapancreatic effects of sulfonylureas, such as influencing insulin (B600854) receptor density or glucose transporter synthesis, but these are considered secondary to the primary mechanism of stimulating insulin secretion. researchgate.net

It is important to note that while the primary interaction is well-established, the full scope of molecular interactions for any pharmaceutical compound can be complex. However, based on the available data, the significant pharmacological activity of this compound is mediated through its binding to the SUR1 subunit of the pancreatic K-ATP channel.

Detailed Research Findings

The action of sulfonylureas, and by extension this compound, is initiated by their binding to the SUR1 subunit of the K-ATP channel on the plasma membrane of pancreatic beta-cells. researchgate.net The K-ATP channel is a complex composed of two main subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory SUR1 subunit. youtube.com

The binding of a sulfonylurea molecule to SUR1 induces a conformational change that leads to the closure of the K-ATP channel. drugdiscoverynews.com Under normal resting conditions, these channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a negative membrane potential. youtube.com The closure of these channels by a sulfonylurea prevents this K+ efflux, leading to a buildup of positive charge inside the cell and causing depolarization of the cell membrane. researchgate.netdrugdiscoverynews.com

This depolarization triggers the opening of voltage-dependent calcium channels. drugdiscoverynews.com The subsequent influx of calcium ions (Ca2+) into the beta-cell raises the intracellular calcium concentration. nih.gov Elevated intracellular calcium is a critical signal that initiates the translocation and exocytosis of insulin-containing secretory granules to the cell surface, resulting in the release of insulin into the bloodstream. researchgate.netnih.gov

The specificity of different sulfonylureas can vary depending on their affinity for different SUR subunits. The pancreatic beta-cell K-ATP channel is composed of Kir6.2 and SUR1, while cardiac and smooth muscle K-ATP channels are typically composed of Kir6.2 and SUR2A or SUR2B subunits. nih.gov Second-generation sulfonylureas generally exhibit a high affinity for the SUR1 subunit, which accounts for their potent insulin secretagogue effect. nih.gov

The following table summarizes the key molecular components involved in the proposed mechanism of action of this compound:

Component Function Interaction with Sulfonylureas
ATP-sensitive potassium (K-ATP) channel Regulates insulin secretion by controlling the beta-cell membrane potential.The primary target of sulfonylurea action.
Sulfonylurea Receptor 1 (SUR1) The regulatory subunit of the pancreatic beta-cell K-ATP channel.The specific binding site for sulfonylureas, including this compound.
Kir6.2 The pore-forming subunit of the K-ATP channel.Channel closure is induced upon sulfonylurea binding to SUR1.
Voltage-dependent Calcium Channels Mediate calcium influx in response to membrane depolarization.Open as a result of K-ATP channel closure and subsequent depolarization.

The following table outlines the sequential steps in the proposed mechanism of action of this compound:

Step Event Molecular Consequence
1 BindingThis compound binds to the SUR1 subunit of the K-ATP channel.
2 Channel ClosureThe K-ATP channel closes, preventing K+ efflux.
3 DepolarizationThe beta-cell membrane depolarizes due to the buildup of intracellular K+.
4 Calcium InfluxVoltage-dependent calcium channels open, allowing Ca2+ to enter the cell.
5 Insulin SecretionIncreased intracellular Ca2+ triggers the exocytosis of insulin granules.

Structure Activity Relationship Sar and Computational Drug Design for Glypinamide

Elucidation of Structure-Activity Relationships (SAR) for Glypinamide and its Analogues

The exploration of the SAR for glycinamide (B1583983) derivatives has been pivotal in identifying potent and stable inhibitors of VAP-1, an enzyme implicated in various inflammatory diseases. nih.govresearchgate.net

Identification of Key Structural Moieties Contributing to Biological Activity

Initial studies identified a glycine (B1666218) amide derivative as a novel structure with moderate VAP-1 inhibitory activity. nih.govresearchgate.net Further investigation into a series of analogues highlighted several crucial structural components that govern their efficacy and stability.

A key finding is the importance of the tertiary amide moiety . This feature was found to be critical for the stability of the compounds in rat blood, a crucial factor for their potential in vivo applications. nih.govresearchgate.net

The position of substituents on the phenyl ring also plays a significant role in the VAP-1 inhibitory activity. nih.govresearchgate.net Modifications to this part of the molecule can significantly alter the compound's interaction with the target enzyme.

The following table summarizes the key structural moieties and their contribution to the biological activity of glycinamide analogues:

Structural MoietyContribution to Biological Activity
Tertiary AmideEnhances stability in blood plasma. nih.govresearchgate.net
Substituted Phenyl RingInfluences VAP-1 inhibitory activity based on substituent position. nih.govresearchgate.net

Impact of Chemical Modifications on Molecular Interactions and Efficacy

Systematic chemical modifications of the initial glycinamide scaffold have led to the development of compounds with enhanced VAP-1 inhibitory activity and improved pharmacokinetic properties. nih.govresearchgate.net

For instance, the conversion of a pyrimidine (B1678525) ring in one of the derivatives to saturated rings was found to be an effective strategy for improving aqueous solubility, a desirable characteristic for drug candidates. researchgate.net This led to the identification of new derivatives that maintained moderate VAP-1 inhibitory activity with excellent aqueous solubility. researchgate.net

Furthermore, structural optimization to enhance the inhibition of human VAP-1 and reduce inhibition of cytochrome P450 enzymes (CYP3A4 and CYP2C19) led to the identification of a potent and selective inhibitor. nih.gov This compound, 3-chloro-4-{4-[5-(3-{[glycyl(methyl)amino]methyl}phenyl)pyrimidin-2-yl]piperazin-1-yl}benzoic acid (17h) , demonstrated a 14-fold increase in human VAP-1 inhibitory activity compared to the lead compound, without significant CYP inhibition. nih.gov

The following table outlines the effects of specific chemical modifications on the properties of glycinamide derivatives:

Chemical ModificationImpact on Molecular PropertiesResulting Compound Example
Conversion of pyrimidine ring to saturated ringsImproved aqueous solubility28a and 35 researchgate.net
Optimization of substituentsEnhanced human VAP-1 inhibition and reduced CYP inhibition17h nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are instrumental in understanding the relationship between the chemical structure and biological activity of a series of compounds in a quantitative manner.

Development of Predictive QSAR Models for this compound Derivatives

For glycinamide derivatives targeting VAP-1, QSAR models have been developed and are available in the QsarDB repository. researchgate.net These models are built using a dataset of compounds with known VAP-1 inhibitory activities and a set of calculated molecular descriptors. The goal is to create a mathematical equation that can predict the biological activity of new, untested compounds based on their structural features. Both regression models for predicting the potency of inhibition and classification models for distinguishing between active and inactive compounds have been proposed. researchgate.net

Application of QSAR in Rational Compound Design

The predictive power of QSAR models is a valuable tool in the rational design of new glycinamide derivatives. By using the established QSAR equations, medicinal chemists can prioritize the synthesis of compounds that are predicted to have high VAP-1 inhibitory activity. This approach helps to streamline the drug discovery process by focusing resources on the most promising candidates and reducing the need for extensive and costly experimental screening. QSAR models can guide the selection of substituents and structural modifications that are most likely to lead to improved efficacy.

Computational Approaches in this compound Drug Design Research

Computational methods are integral to modern drug discovery, providing insights into molecular interactions that are often difficult to obtain through experimental techniques alone. patsnap.com

In the context of glycinamide-based VAP-1 inhibitors, molecular docking simulations have been employed. nih.govnih.gov This technique predicts the preferred orientation of a ligand when it binds to a target protein. Docking studies have helped to understand how these inhibitors fit into the active site of VAP-1, revealing key interactions with specific amino acid residues. researchgate.net

Furthermore, homology modeling has been utilized to create a three-dimensional model of human VAP-1. researchgate.net This is particularly useful when the experimental crystal structure of the target protein is not available. By comparing the sequences of human and rat VAP-1 and using the homology model, researchers were able to identify differences in the ligand-binding channel that could explain the species-specific activity of some inhibitors. researchgate.net

These computational approaches, in conjunction with SAR and QSAR studies, provide a powerful platform for the design and optimization of novel and effective VAP-1 inhibitors based on the glycinamide scaffold.

Principles of Ligand-Based Drug Design Applied to this compound

Ligand-based drug design (LBDD) is a computational strategy employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. researchgate.net The core of LBDD involves analyzing a set of known active and inactive molecules (ligands) to derive a model that defines the essential structural features required for biological activity. jubilantbiosys.com This model can then be used to design new, more potent analogs or to search databases for novel compounds with the desired activity. researchgate.netjubilantbiosys.com

Two of the most prominent LBDD methods are Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The underlying premise is that variations in the biological activity of a set of congeneric molecules are dependent on changes in their physicochemical properties. nih.gov For a compound like this compound, a QSAR study would involve synthesizing a series of derivatives with systematic modifications and correlating their measured biological activity with calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters).

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. By analyzing the structures of known active ligands related to this compound, a 3D pharmacophore model can be generated. This model serves as a template for designing new molecules that possess the key interaction features, or as a 3D query for virtual screening of compound libraries to identify novel scaffolds. jubilantbiosys.com

Research on related glycine amide derivatives has revealed key SAR insights that would be foundational for building a ligand-based model for this compound. For instance, studies on glycine amide derivatives as Vascular Adhesion Protein-1 (VAP-1) inhibitors have shown that the tertiary amide moiety is crucial for stability and that the substitution pattern on an associated phenyl ring significantly influences inhibitory activity. nih.govresearchgate.net

SAR Finding for Glycine Amide DerivativesImplication for Ligand-Based Design of this compound Analogs
The tertiary amide moiety is important for stability in rat blood. nih.govA QSAR model would likely identify descriptors related to this group as critical for predicting compound stability.
Substituent position on the phenyl ring plays a key role in VAP-1 inhibitory activity. nih.govresearchgate.netPharmacophore models would define specific spatial regions where substituents are favorable for activity.
Low Topological Polar Surface Area (TPSA) and weak basicity are important for high membrane permeability (PAMPA values). nih.govresearchgate.netQSAR models would incorporate TPSA and pKa as key descriptors to predict the pharmacokinetic properties of new designs.

Principles of Structure-Based Drug Design Applied to this compound

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the known three-dimensional structure of the biological target, typically a protein or enzyme. nih.govdrugdiscoverynews.com By understanding the molecular interactions between the target and a ligand at an atomic level, SBDD allows for the design of compounds that bind with high affinity and specificity. drugdiscoverynews.com The process generally begins with determining the target's 3D structure through techniques like X-ray crystallography or NMR spectroscopy. nih.govnih.gov

Once the structure is obtained, computational methods such as molecular docking are used to predict the preferred binding pose of a ligand within the target's active site. nih.gov This "docking" process evaluates how well the ligand's shape and chemical properties complement the binding pocket. drugdiscoverynews.com The insights gained from these predictions guide the iterative process of medicinal chemistry, where compounds are synthesized and tested, and the resulting co-crystal structures can be used to further refine the design. drugdiscoverynews.com

In the context of this compound, applying SBDD would first require the identification and structural determination of its specific biological target. For related glycine derivatives, specific targets have been elucidated. For example, a novel class of tricyclic sulfonamides was optimized as potentiators of the Glycine Receptor (GlyR), and a co-crystal structure of a potent analog (AM-3607) with the human GlyRα3 was successfully obtained. nih.gov This structural information provided a detailed map of the binding site, revealing key interactions that could be exploited to enhance potency. nih.gov

The application of SBDD to this compound would involve:

Target Identification and Structure Determination: Isolating the specific protein target of this compound and determining its high-resolution 3D structure.

Binding Site Analysis: Characterizing the shape, size, and chemical environment of the binding pocket where this compound or its analogs would interact. drugdiscoverynews.com

Molecular Docking: Computationally placing this compound into the active site to predict its binding orientation and affinity. This would highlight key hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Rational Design: Using the docking model to suggest modifications to the this compound structure that would improve its interaction with the target, for example, by adding a functional group to form an additional hydrogen bond with a key amino acid residue. This process has been highly impactful in the optimization of lead compounds. greeley.org

SBDD StepApplication to this compoundInformation Gained
1. Target Structure Determination Obtain 3D structure of this compound's biological target via X-ray crystallography or Cryo-EM. nih.govProvides an atomic-level blueprint of the binding site.
2. Molecular Docking Predict the binding pose of this compound within the active site using computational software. nih.govIdentifies key amino acid residues involved in binding and the specific molecular interactions (e.g., hydrogen bonds, van der Waals forces).
3. Co-crystallization Obtain a crystal structure of the target protein in complex with this compound or an analog. nih.govConfirms the predicted binding mode and reveals precise ligand-protein interactions, guiding further optimization.
4. Iterative Design Modify the this compound scaffold based on structural insights to enhance binding affinity and selectivity. drugdiscoverynews.comLeads to the development of more potent and specific lead compounds.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are powerful computational tools that provide insight into the behavior of molecules and their interactions over time. researchgate.net These techniques are integral to both ligand-based and structure-based drug design. Molecular dynamics (MD) simulations, in particular, calculate the motion of atoms in a molecular system, offering a dynamic view of how a compound like this compound might interact with its biological target or behave in a physiological environment. nih.govyoutube.com

MD simulations are based on classical mechanics, where atoms are treated as point masses and bonds as springs. youtube.com By solving Newton's equations of motion for every atom in the system over a series of very short time steps, a trajectory is generated that describes how the positions and velocities of the atoms evolve. youtube.com This allows researchers to study various dynamic processes, such as conformational changes in a protein upon ligand binding, the stability of the protein-ligand complex, and the role of solvent molecules in the interaction. nih.govunits.it

For this compound, molecular modeling and simulation could be applied to:

Refine Docking Poses: After an initial docking prediction, MD simulations can be used to assess the stability of the proposed binding mode. The simulation allows the protein and ligand to relax and adjust, potentially revealing a more accurate or lower-energy binding conformation.

Predict Binding Free Energies: Advanced simulation techniques can estimate the free energy of binding for a this compound analog to its target. This provides a quantitative prediction of binding affinity, which is crucial for prioritizing which compounds to synthesize and test.

Understand Conformational Dynamics: Simulations can reveal how this compound and its target protein change shape upon binding. This can uncover allosteric mechanisms or identify flexible regions of the protein that could be targeted for drug design. units.it

Study Membrane Interactions: If this compound's target is a membrane protein or if its transport across cell membranes is important, MD simulations can model its interaction with lipid bilayers to understand its permeability and orientation. units.it

Simulation TechniqueApplication for this compound ResearchKey Insights Provided
Molecular Docking Predict the initial binding pose of this compound in its target's active site.Preferred orientation, potential key interactions.
Molecular Dynamics (MD) Simulate the dynamic behavior of the this compound-target complex over time. youtube.comStability of the binding pose, conformational changes, role of water molecules. units.it
Free Energy Perturbation (FEP) Calculate the relative binding affinities of different this compound analogs.Quantitative prediction of potency changes resulting from chemical modifications.
Steered Molecular Dynamics (SMD) Simulate the unbinding of this compound from its target to understand dissociation pathways.Information on the kinetics of binding and the forces involved.

In Silico Screening and Lead Optimization Strategies

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. iosrjournals.org This approach significantly reduces the time and cost associated with high-throughput screening (HTS) in the lab by prioritizing a smaller, more promising set of compounds for experimental testing. nih.gov Virtual screening can be performed using either ligand-based or structure-based methods. iosrjournals.org

Ligand-Based Virtual Screening: This method uses a known active molecule, such as this compound, as a template. The screening can involve searching for molecules with similar 2D fingerprints (structural similarity) or using a 3D pharmacophore model to find diverse compounds that share the same essential interaction features.

Structure-Based Virtual Screening: This approach, also known as molecular docking, involves docking every compound from a large library into the 3D structure of the target protein's binding site. nih.goviosrjournals.org The compounds are then ranked based on a scoring function that estimates their binding affinity.

Once initial "hits" are identified, the process of lead optimization begins. This phase aims to chemically modify the hit compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.net Computational tools are invaluable in this iterative cycle. For instance, after identifying a this compound-like hit, computational models can predict how modifications—such as adding a methyl group or changing a ring structure—will affect its binding affinity and properties like solubility or metabolic stability. nih.gov This allows chemists to focus on synthesizing only the most promising analogs. greeley.org

Studies on related compounds illustrate this process effectively. In the development of glycine sulfonamide inhibitors, detailed SAR profiling and computational analysis guided the optimization of initial hits into highly potent tool compounds. nih.gov Similarly, the optimization of tricyclic sulfonamide potentiators of Glycine Receptors involved improving both potency and pharmacokinetic properties to produce a molecule that was effective in in vivo models. nih.gov

In Silico StrategyDescriptionApplication to this compound
Virtual Screening High-throughput computational search of compound libraries to identify initial hits. iosrjournals.orgScreen millions of compounds against a this compound-derived pharmacophore or its target's binding site to find novel active scaffolds.
Hit-to-Lead Optimization Iterative modification of an initial hit to improve potency and drug-like properties. nih.govUse computational models to guide the chemical modification of a this compound "hit" to enhance its binding affinity and selectivity.
ADME Prediction In silico models that predict pharmacokinetic properties like absorption, metabolism, and toxicity. researchgate.netPredict the solubility, membrane permeability, and potential metabolic liabilities of designed this compound analogs before synthesis.
Fragment-Based Drug Discovery (FBDD) Screening small chemical fragments and then growing, linking, or merging them into a lead compound. researchgate.netIdentify small fragments that bind to this compound's target and use computational methods to guide their elaboration into a larger, more potent molecule.

Preclinical Pharmacological and Biological Research Methodologies

In Vitro Pharmacological Assays for Glypinamide

In vitro assays are essential first steps in characterizing the pharmacological effects of a new compound. These studies are conducted in a controlled laboratory environment, outside of a living organism, and provide foundational data on the compound's mechanism of action and its effects at a cellular and molecular level.

Common types of cell-based assays include:

Cellular Proliferation Assays: These assays are used to monitor the growth rate of cells over a specific period. bioivt.comnews-medical.net This is particularly important in areas like oncology research, where the goal is often to inhibit the growth of cancerous cells without affecting healthy ones. bioivt.com

Cellular Signaling Assays: These assays investigate how a drug candidate influences cell signaling pathways. bioivt.comnews-medical.net This can be measured through various techniques, such as observing changes in intracellular calcium levels or pH. bioivt.comnews-medical.net

Gene Reporter Assays: These assays offer a rapid and sensitive way to measure the activation or inhibition of specific cellular pathways. bioivt.com

Hypothetical Research Findings for this compound in a Cell-Based Proliferation Assay:

Cell LineThis compound Concentration (µM)% Inhibition of Proliferation
Cancer Cell Line A125%
Cancer Cell Line A1068%
Cancer Cell Line A10095%
Normal Cell Line B12%
Normal Cell Line B1015%
Normal Cell Line B10030%

Biochemical assays are designed to measure the direct interaction of a compound with its molecular target, such as an enzyme or a receptor. novalix.com These assays are crucial for determining a compound's potency and selectivity.

Enzyme Activity Assays: These assays measure the effect of a compound on the catalytic activity of a specific enzyme. The activity can be monitored by measuring the rate of substrate conversion to product. For instance, the activity of lactate dehydrogenase can be indirectly measured by monitoring the increase in absorbance at 340 nm due to the production of NADH. youtube.com

Binding Assays: These assays quantify the binding affinity of a compound to its target protein. This is a direct measure of how tightly the compound binds to its intended target.

Hypothetical Research Findings for this compound in an Enzyme Inhibition Assay:

Target EnzymeThis compound IC50 (nM)
Enzyme X50
Enzyme Y>10,000
Enzyme Z2,500

Pharmacokinetic Investigations in Animal Models

Pharmacokinetics (PK) is the study of how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). These studies are typically conducted in various animal species to predict the drug's behavior in humans. nih.gov

Absorption studies determine how a drug is taken up into the bloodstream, while distribution studies examine where the drug goes in the body after absorption. pressbooks.pub Key parameters investigated include bioavailability, the fraction of an administered dose that reaches the systemic circulation, and the volume of distribution, which indicates the extent of drug distribution in the tissues. nih.gov Plasma protein binding is also an important factor, as it can affect the amount of free drug available to exert its pharmacological effect. nih.govfrontiersin.org

Hypothetical Pharmacokinetic Parameters for this compound in Different Species:

SpeciesBioavailability (%)Volume of Distribution (L/kg)Plasma Protein Binding (%)
Mouse88.09.096.7
Rat11.22.198.1
Dog55.82.499.0
Monkey72.44.897.5

Metabolism studies identify the biochemical transformations a drug undergoes in the body, which are primarily carried out by enzymes in the liver. nih.gov These studies aim to identify the major metabolites and the enzymes responsible for their formation. Excretion studies determine how the drug and its metabolites are eliminated from the body, typically via urine or feces. nih.govnih.gov Understanding these pathways is crucial for assessing potential drug-drug interactions and for identifying any active or toxic metabolites. mdpi.com

Hypothetical Metabolic Profile of this compound in Rat Liver Microsomes:

MetaboliteFormation Pathway
M1 (Hydroxy-Glypinamide)Cytochrome P450 Oxidation
M2 (this compound-Glucuronide)UGT-mediated Glucuronidation
M3 (N-desmethyl-Glypinamide)Cytochrome P450 N-dealkylation

Pharmacodynamic Studies in Animal Models and Cellular Systems

Pharmacodynamics (PD) is the study of what a drug does to the body. nih.gov These studies investigate the relationship between drug concentration at the site of action and the resulting pharmacological effect. nih.gov Animal models of disease are often used to assess the efficacy of a drug candidate in a setting that mimics the human condition. researchgate.net Cellular systems can also be used to understand the molecular mechanisms underlying the drug's effects.

The goal of these studies is to establish a clear relationship between the dose of the drug administered and the observed therapeutic effect. This information is critical for determining the potential therapeutic window and for guiding dose selection in subsequent clinical trials.

Hypothetical Pharmacodynamic Effect of this compound in a Tumor Xenograft Model:

This compound Dose (mg/kg/day)Tumor Growth Inhibition (%)
120
555
1085

Evaluation of Biochemical and Physiological Effects in Vivo

In vivo studies are critical for observing the integrated effects of a compound on a whole, living organism. For this compound, a sulfonylurea drug, these investigations would primarily focus on its influence on glucose homeostasis and related physiological parameters.

Key Research Findings:

Blood Glucose Regulation: As a sulfonylurea, this compound is expected to exert its primary effect by stimulating insulin (B600854) secretion from pancreatic β-cells. In vivo studies in animal models would measure blood glucose levels following administration of the compound to assess its hypoglycemic potency and duration of action.

Insulin Secretion: Direct measurement of plasma insulin levels in response to this compound administration is a key component of in vivo evaluation. This helps to confirm the drug's mechanism of action on the pancreatic islets.

Extrapancreatic Effects: Some sulfonylureas exhibit effects beyond the pancreas. In vivo studies can explore potential extrapancreatic actions of this compound, such as alterations in glucose uptake in peripheral tissues like muscle and adipose tissue, and effects on hepatic glucose production. nih.gov

Parameter MonitoredExpected Effect of this compoundAnimal Models Utilized
Blood Glucose LevelsDecreaseRats, Mice, Dogs
Plasma Insulin LevelsIncreaseRats, Mice
Glucose Uptake (Peripheral Tissues)Potential IncreaseRats
Hepatic Glucose ProductionPotential DecreaseRats

Dose-Response Characterization in Preclinical Systems

Establishing a clear dose-response relationship is a cornerstone of preclinical pharmacology. This involves determining the range of doses over which a compound produces its therapeutic effect and identifying the dose at which the maximum effect is achieved.

Key Research Findings:

Graded Hypoglycemic Effect: Preclinical studies would aim to demonstrate that increasing doses of this compound lead to a correspondingly greater reduction in blood glucose levels, up to a certain point. This helps in identifying the effective dose range.

Efficacy and Potency: Dose-response curves allow for the determination of key pharmacological parameters such as the EC50 (the concentration of a drug that gives half-maximal response). This information is vital for comparing the potency of this compound with other sulfonylureas.

Therapeutic Index: By comparing the dose required for the therapeutic effect with the dose that causes toxicity (if any), a preliminary therapeutic index can be established in preclinical models.

Dose-Response ParameterDescriptionImportance in Preclinical Evaluation
Effective Dose (ED50) The dose that produces a therapeutic effect in 50% of the population.Establishes the potency of the compound.
Maximum Efficacy (Emax) The maximum therapeutic effect that a drug can produce.Defines the upper limit of the drug's effect.
Slope of the Curve The steepness of the dose-response curve.Indicates the range of doses over which the drug is effective.

Cellular Pharmacodynamics and Intracellular Disposition

Understanding how a drug interacts with its target cells and where it goes within those cells is crucial for elucidating its mechanism of action at a molecular level.

Key Research Findings:

Interaction with Sulfonylurea Receptors (SUR): The primary cellular targets for sulfonylureas are the SUR subunits of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells. Cellular studies would investigate the binding affinity and kinetics of this compound to these receptors.

Modulation of Ion Channel Activity: By binding to SUR, sulfonylureas close the K-ATP channels, leading to membrane depolarization and subsequent influx of calcium. This triggers the exocytosis of insulin-containing granules. Electrophysiological studies on isolated β-cells can directly measure these changes in ion channel activity.

Intracellular Distribution: While the primary site of action is the cell membrane, studies may also investigate the intracellular disposition of this compound to understand if it accumulates in specific organelles or has other intracellular targets.

Cellular EventMethod of InvestigationOutcome
Receptor Binding Radioligand binding assaysDetermine binding affinity (Kd) of this compound to SUR.
Ion Channel Activity Patch-clamp electrophysiologyMeasure the inhibition of K-ATP channel currents.
Insulin Exocytosis Immunoassays on isolated isletsQuantify insulin release in response to this compound.

Establishment and Utilization of Animal Models in this compound Research

Animal models are indispensable tools in preclinical research, providing a physiological context to study the effects of a drug. nih.govnih.govsjas-journal.org The choice of animal model is critical and depends on the specific research question being addressed. nih.gov

Animal Models for Investigating Specific Biological Effects Related to this compound's Mechanism

To specifically investigate the mechanism-related effects of this compound, animal models that mimic aspects of type 2 diabetes are commonly used.

Key Research Models:

Chemically-Induced Diabetic Models: Rodent models where diabetes is induced by chemicals like streptozotocin (STZ) or alloxan are frequently used. These agents are toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. These models are useful for assessing the insulin secretagogue activity of this compound.

Genetic Models of Diabetes: Various genetically modified mouse and rat strains spontaneously develop diabetes and insulin resistance. Examples include the db/db mouse and the Zucker diabetic fatty (ZDF) rat. These models are valuable for studying the efficacy of this compound in a more complex metabolic disease state. nih.gov

Research Models for Metabolic Pathway Modulation

Beyond its direct effect on insulin secretion, the broader metabolic consequences of this compound treatment can be investigated using specific research models.

Key Research Approaches:

Metabolomic Profiling: In vivo studies in animal models can be coupled with metabolomic analysis of plasma and tissues. This approach can identify changes in various metabolic pathways, such as glycolysis, gluconeogenesis, and lipid metabolism, that are modulated by this compound treatment.

Tracer Studies: Using isotopically labeled substrates (e.g., glucose, fatty acids), researchers can trace their metabolic fate in different organs of animal models treated with this compound. This provides detailed information on how the compound alters nutrient utilization and flux through metabolic pathways.

Comparative Animal Model Studies in Compound Research

Comparing the effects of this compound across different animal species is important for understanding potential interspecies differences in pharmacology and for better predicting its effects in humans. nih.gov

Key Considerations in Comparative Studies:

Species-Specific Differences in Drug Metabolism: The enzymes responsible for metabolizing drugs can vary significantly between species. Comparative studies in rodents, dogs, and non-human primates can help to identify these differences and their potential impact on the efficacy and duration of action of this compound.

Variations in Sulfonylurea Receptor Subtypes: The structure and function of SURs can differ between species, potentially leading to variations in drug potency and selectivity. Comparative studies can help to elucidate these differences.

Predictive Value for Human Response: While no single animal model perfectly replicates human disease, by comparing the effects of this compound in multiple species, researchers can gain a more robust understanding of its potential therapeutic profile and are better able to anticipate its behavior in clinical trials. sjas-journal.org

Advanced Research Perspectives and Future Directions in Glypinamide Studies

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing and characterizing Glypinamide in preclinical studies?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., amidation, sulfonation), with purity verified via HPLC (>98%) and structural confirmation via NMR (¹H/¹³C) and mass spectrometry. Researchers should include control batches to assess batch-to-batch variability and validate synthetic pathways using kinetic studies .
  • Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. Document spectral data in tabular format (e.g., NMR shifts, retention times) for reproducibility .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

  • Methodological Answer : Use cell-based assays (e.g., enzyme inhibition, receptor binding) with IC₅₀/EC₅₀ calculations. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). For dose-response curves, use at least six concentrations in triplicate to ensure statistical power (p < 0.05) .
  • Data Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) and report confidence intervals. Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What are the best practices for conducting a literature review on this compound’s mechanism of action?

  • Methodological Answer : Systematically search databases (PubMed, SciFinder) using keywords like “this compound AND pharmacokinetics” or “this compound AND [target protein].” Prioritize peer-reviewed journals and exclude non-reproducible studies. Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria .
  • Contradiction Resolution : Note discrepancies in reported efficacy (e.g., IC₅₀ values varying ≥10x between studies) and hypothesize causes (e.g., assay conditions, cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). For example, if murine models show higher bioavailability than primates, investigate cytochrome P450 isoform differences. Replicate experiments under standardized conditions (pH, temperature) and use Bland-Altman plots to assess inter-study variability .
  • Case Study : A 2024 study found that this compound’s solubility in PBS vs. DMSO altered its IC₅₀ by 2.5-fold, highlighting solvent effects .

Q. What advanced techniques are recommended for studying this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Use LC-MS/MS for plasma concentration profiling, with sampling at 0, 1, 3, 6, 12, and 24h post-administration. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin). Include tissue distribution studies (e.g., brain-to-plasma ratios) and assess metabolite formation via high-resolution MS .
  • Table Example :

ParameterValueUnit
AUC₀–₂₄4500ng·h/mL
Cₘₐₓ320ng/mL
t₁/₂8.2h

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer : Synthesize analogs with modifications at key functional groups (e.g., sulfonamide, phenyl ring). Test derivatives in parallel assays (e.g., binding affinity, metabolic stability in hepatocytes). Use QSAR models (e.g., CoMFA) to correlate structural features with activity. Validate predictions with crystallography (e.g., X-ray of ligand-target complexes) .
  • Pitfalls : Avoid overfitting QSAR models by ensuring training/test set diversity (≥30 compounds) .

Q. What statistical approaches are critical for analyzing conflicting toxicity data in this compound studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-lab variability. For dose-dependent hepatotoxicity, use Kaplan-Meier survival curves with log-rank tests. Perform sensitivity analyses to identify outliers (e.g., Grubbs’ test) and validate findings in independent cohorts .
  • Example : A 2023 meta-analysis attributed 30% of toxicity discrepancies to differences in ALT/AST measurement protocols .

Methodological Frameworks

  • Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation . For example, a study comparing this compound to first-line antidiabetics must justify sample size (power ≥80%) and ethical oversight .
  • Data Reporting : Adhere to MIAME (microarray) or ARRIVE (in vivo) guidelines. Include raw data in supplementary materials (e.g., NMR spectra, chromatograms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.